molecular formula C14H11BrN2O3 B5837739 4-bromo-N-(2-methyl-5-nitrophenyl)benzamide

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5837739
M. Wt: 335.15 g/mol
InChI Key: ZFASEIFTZDFLMM-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-5-nitrophenyl)benzamide typically involves a multi-step process:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated product is then subjected to bromination to introduce the bromine atom at the 4-position.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Reduction: 4-amino-N-(2-methyl-5-nitrophenyl)benzamide.

    Substitution: 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide.

    Oxidation: 4-bromo-N-(2-methyl-5-nitrophenyl)benzoic acid.

Scientific Research Applications

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and bromine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-nitrophenyl)benzamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    N-(2-methyl-5-nitrophenyl)-4-chlorobenzamide: Contains a chlorine atom instead of bromine, which can alter its chemical behavior and applications.

Uniqueness

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the nitro and bromine groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-7-12(17(19)20)8-13(9)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFASEIFTZDFLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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